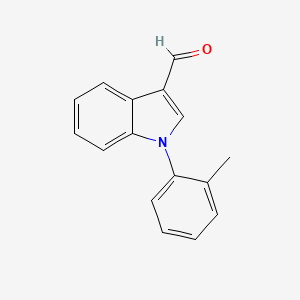

1-(2-Methylphenyl)indole-3-carboxaldehyde

Vue d'ensemble

Description

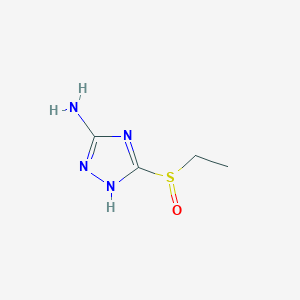

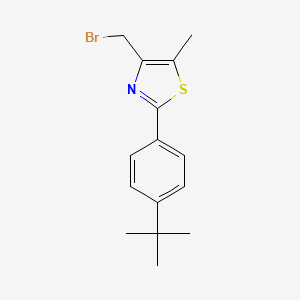

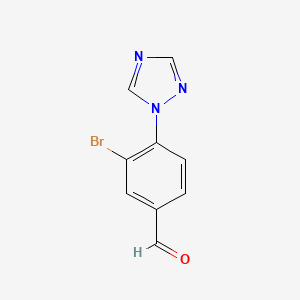

1-(2-Methylphenyl)indole-3-carboxaldehyde is a heterocyclic indole aldehyde . It is used as a reactant for the preparation of nitroolefins and β-nitroalcohols via microwave- or ultrasound-assisted Henry reactions, and for the synthesis of quinolinones via three-component Ugi reaction .

Synthesis Analysis

The synthesis of 1-(2-Methylphenyl)indole-3-carboxaldehyde involves several steps. One method involves the rapid one-flow synthesis of indoles via sequential 1,2-addition/nucleophilic substitution of indolyl-3-carbaldehydes . Another method involves the alkylation of indole-3-carboxaldehyde using powdered KOH and tris .Molecular Structure Analysis

The molecular structure of 1-(2-Methylphenyl)indole-3-carboxaldehyde consists of a 1-methylindole ring attached to a carboxaldehyde group . The empirical formula is C10H9NO, and the molecular weight is 159.18 .Chemical Reactions Analysis

1-(2-Methylphenyl)indole-3-carboxaldehyde can undergo several chemical reactions. For instance, it can be used in the preparation of nitroolefins and β-nitroalcohols via microwave- or ultrasound-assisted Henry reactions . It can also be used in the synthesis of quinolinones via a three-component Ugi reaction .Applications De Recherche Scientifique

Antiviral Activity

Indole derivatives, including 1-(2-Methylphenyl)indole-3-carboxaldehyde, have been studied for their potential antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural flexibility of indole allows for the synthesis of various derivatives that can be optimized for antiviral efficacy.

Anti-inflammatory Properties

The indole nucleus is a common feature in many synthetic drug molecules due to its ability to bind with high affinity to multiple receptors. This characteristic is beneficial in developing new derivatives with anti-inflammatory capabilities. Research into indole derivatives continues to explore their potential to treat inflammation-related conditions .

Anticancer Applications

Indole derivatives are being investigated for their anticancer activities. The indole scaffold is present in many natural compounds and has been found to possess various biological activities that are relevant in the context of cancer treatment. These activities include the ability to interfere with cell proliferation and induce apoptosis in cancer cells .

Antimicrobial Effects

The antimicrobial properties of indole derivatives make them candidates for the development of new antibiotics. Their mechanism of action often involves disrupting the cell wall synthesis or interfering with essential bacterial enzymes, thereby inhibiting the growth of various microbial strains .

Antidiabetic Potential

Indole derivatives have shown promise in the treatment of diabetes. They can play a role in modulating blood sugar levels and improving insulin sensitivity. Research is ongoing to understand the full potential of these compounds in managing diabetes and its complications .

Antimalarial Activity

The fight against malaria has led to the exploration of indole derivatives as potential antimalarial agents. Their ability to inhibit the life cycle of the malaria parasite makes them a valuable addition to the current arsenal of antimalarial drugs .

Safety and Hazards

1-(2-Methylphenyl)indole-3-carboxaldehyde may cause eye and skin irritation. It may be harmful if absorbed through the skin or if swallowed . No special precautions are necessary if used correctly, but it is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid prolonged or repeated exposure .

Relevant Papers Several papers have been published on the synthesis and reactions of 1-(2-Methylphenyl)indole-3-carboxaldehyde . These papers provide valuable information on the chemical properties and potential applications of this compound.

Mécanisme D'action

Target of Action

1-(2-Methylphenyl)indole-3-carboxaldehyde, also known as 1-(2-methylphenyl)-1H-indole-3-carbaldehyde, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.

Mode of Action

The mode of action of indole derivatives can vary depending on the specific derivative and its targets. Generally, these compounds interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Biochemical Pathways

Indole derivatives are synthesized from tryptophan via various biochemical pathways . For instance, derivatives of indole-3-carbaldehyde and indole-3-carboxylic acid are synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile . .

Result of Action

The molecular and cellular effects of 1-(2-Methylphenyl)indole-3-carboxaldehyde’s action would depend on its specific targets and mode of action. As mentioned, indole derivatives can exhibit a range of biological activities . .

Propriétés

IUPAC Name |

1-(2-methylphenyl)indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c1-12-6-2-4-8-15(12)17-10-13(11-18)14-7-3-5-9-16(14)17/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTWKUCWQWZMXLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C=C(C3=CC=CC=C32)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methylphenyl)indole-3-carboxaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

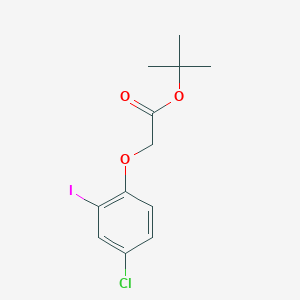

![tert-butyl N-[3-oxo-2-(propan-2-yl)propyl]carbamate](/img/structure/B1405061.png)

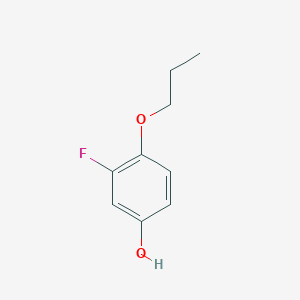

![Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone](/img/structure/B1405069.png)

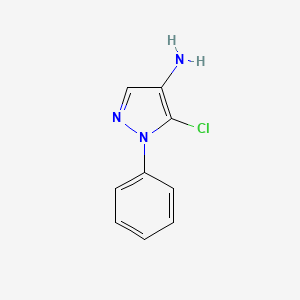

![N-[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-N-methylamine](/img/structure/B1405081.png)